3-Chloromethyl-2-hydroxy-4-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3ClF3NO. It has a molecular weight of 197.54 . It is part of a class of compounds known as trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine, is a topic of significant research interest . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine includes a pyridine ring, a trifluoromethyl group (-CF3), a hydroxyl group (-OH), and a chloromethyl group (-CH2Cl) .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and reaction conditions . For instance, the synthesis of pyridalyl, a TFMP derivative, involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine are influenced by its molecular structure. The presence of the trifluoromethyl group and the pyridine ring confer unique properties to this compound .Mechanism of Action
Safety and Hazards
Future Directions
The use of TFMP derivatives in the agrochemical and pharmaceutical industries is expected to continue to grow . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
3-(chloromethyl)-4-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-4-5(7(9,10)11)1-2-12-6(4)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKFDKLLOYJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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